molecular formula C17H14FNO3 B14643281 N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide CAS No. 52986-18-2

N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide

Cat. No.: B14643281
CAS No.: 52986-18-2
M. Wt: 299.30 g/mol
InChI Key: KIRMFISQJCAMKZ-UHFFFAOYSA-N
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Description

N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetyl group, a fluorobenzoyl group, and an acetamide group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide typically involves the reaction of 2-amino-4’-fluorobenzophenone with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques, such as high-performance liquid chromatography (HPLC), are used to purify the final product and ensure its quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the biosynthesis of bacterial cell walls, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Chloro-2-(2-fluorobenzoyl)phenyl]acetamide
  • N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]acetamide
  • N-[4-Methyl-2-(2-fluorobenzoyl)phenyl]acetamide

Uniqueness

N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

52986-18-2

Molecular Formula

C17H14FNO3

Molecular Weight

299.30 g/mol

IUPAC Name

N-[4-acetyl-2-(2-fluorobenzoyl)phenyl]acetamide

InChI

InChI=1S/C17H14FNO3/c1-10(20)12-7-8-16(19-11(2)21)14(9-12)17(22)13-5-3-4-6-15(13)18/h3-9H,1-2H3,(H,19,21)

InChI Key

KIRMFISQJCAMKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC=CC=C2F

Origin of Product

United States

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